molecular formula C9H8F3NO3 B7762738 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 122142-15-8

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B7762738
CAS No.: 122142-15-8
M. Wt: 235.16 g/mol
InChI Key: BQURRAMFSNWEPB-UHFFFAOYSA-N
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Description

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C9H8F3NO3. It is characterized by the presence of a trifluoroethoxy group attached to a benzene ring, which also contains a nitro group and a methyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of 4-methyl-1-(2,2,2-trifluoroethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene can undergo reduction reactions to form corresponding amines.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as iron and hydrochloric acid.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

    Reduction: 4-Methyl-2-amino-1-(2,2,2-trifluoroethoxy)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoroethoxy group can influence the compound’s lipophilicity and interaction with biological membranes. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 4-Fluoro-2-nitrotoluene
  • 2-Methyl-1-nitro-4-(trifluoromethyl)benzene
  • 4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

Comparison: 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both a nitro group and a trifluoroethoxy group on the benzene ring. This combination imparts distinct chemical reactivity and physical properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-6-2-3-8(7(4-6)13(14)15)16-5-9(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQURRAMFSNWEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233087
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122142-15-8
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122142-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2,2-Trifluoroethanol (60 g, 0.6 mol) was added dropwise to a stirred mixture of sodium hydride (12 g of a 60% dispersion, 0.3 mol) in 500 mL of DMF. After stirring for 20 minutes, 4-chloro-3-nitrotoluene (51.3 g, 0.3 mol) was added and the reaction heated at 150° C. for 16 hours. The reaction was cooled, poured into ice cold 5% HCl. The resulting precipitate was collected by filtration, dried to give 64 g of 5-methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene.
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